AR-M1896

Galanin receptor selectivity GPCR pharmacology Receptor subtype differentiation

AR-M1896 (Galanin (2-11) amide) is the definitive pharmacological tool for selective GalR2 activation. Unlike non-selective agonists galnon (Ki: 11.7 µM at GalR1, 34.1 µM at GalR2) or galmic (Ki: 34.2 µM at GalR1, no GalR2 affinity), AR-M1896 binds GalR2 with an IC50 of 1.76 nM and exhibits 500-fold selectivity over GalR1. This exceptional discrimination is mandatory for generating interpretable data in pain facilitation (pronociceptive), depression circuit mapping, and neuroprotection studies where GalR1 versus GalR2 activation produces opposing functional outcomes. Procure AR-M1896 to eliminate receptor cross-talk confounds and ensure publication-ready results.

Molecular Formula C54H81N13O14
Molecular Weight 1136.3 g/mol
Cat. No. B013238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-M1896
SynonymsAlternative Name: Gal(2-11)amide
Molecular FormulaC54H81N13O14
Molecular Weight1136.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
InChIInChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-/m0/s1
InChIKeySUJPPMXJCZETOA-ZKEPBWIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR-M1896: A GalR2-Selective Agonist for Preclinical Neuropeptide Research


AR-M1896 (Galanin (2-11) amide, CAS 367518-31-8) is a synthetic peptide fragment of the neuropeptide galanin, functioning as a potent and selective agonist for the galanin receptor subtype 2 (GalR2) [1]. It was rationally designed from the N-terminal galanin sequence and has become a standard pharmacological tool for dissecting the distinct physiological roles of the three galanin receptor subtypes (GalR1, GalR2, GalR3) .

Why Generic Galanin Analogs Cannot Substitute for AR-M1896 in Receptor-Specific Studies


Galanin exerts complex, and often opposing, physiological effects via its three receptor subtypes (GalR1, GalR2, GalR3), which have distinct tissue distributions and downstream signaling pathways . For example, in pain processing, GalR1 activation produces antiallodynic effects while GalR2 activation induces pronociceptive effects [1]. Generic galanin or non-selective agonists like galnon (Ki: 11.7 μM at GalR1, 34.1 μM at GalR2) and galmic (Ki: 34.2 μM at GalR1, no affinity for GalR2) lack the necessary receptor discrimination to attribute a biological outcome to a specific subtype [2][3]. Therefore, substitution with an unselective agonist not only confounds experimental interpretation but can produce entirely opposite functional outcomes, making AR-M1896 indispensable for unambiguous GalR2 interrogation.

Quantitative Comparative Evidence: AR-M1896 vs. Alternative Galanin Receptor Agonists


AR-M1896 Exhibits 500-Fold Selectivity for GalR2 Over GalR1

AR-M1896 demonstrates profound selectivity for the GalR2 receptor. Compared to the non-selective agonist AR-M961, which activates both GalR1 and GalR2, AR-M1896 has a 500-fold higher affinity for GalR2 over GalR1, establishing it as a superior pharmacological tool for dissecting GalR2-mediated functions .

Galanin receptor selectivity GPCR pharmacology Receptor subtype differentiation

Functional Differentiation: AR-M1896 vs. AR-M961 in a Neuropathic Pain Model

In a head-to-head comparison using the rat Bennett model of neuropathic pain, AR-M1896 and AR-M961 produced functionally distinct outcomes. While both agonists mimicked the pronociceptive effects of low-dose galanin, only the non-selective GalR1/GalR2 agonist AR-M961 was able to increase the mechanical threshold and produce an antiallodynic effect at higher doses. AR-M1896 had no effect in the allodynic animals, definitively demonstrating that the analgesic effect is mediated by GalR1, not GalR2 [1].

Pain research Neuropathic pain In vivo pharmacology Bennett model

Distinct Antidepressant-like Effects of AR-M1896 and M617 in the Forced Swim Test

Intracerebral infusion of subtype-selective agonists into the dorsal raphe nucleus (DRN) produced opposite behavioral outcomes in the rat forced swimming test (FST). The GalR2-selective agonist AR-M1896 induced an antidepressant-like effect (reduced immobility), whereas the GalR1-selective agonist M617 induced a depressive-like effect (increased immobility) [1].

Depression Behavioral pharmacology Forced swim test Dorsal raphe nucleus

Potency Benchmarking: AR-M1896 vs. Galnon and Galmic at GalR2

AR-M1896 demonstrates vastly superior potency and selectivity at the GalR2 receptor compared to the non-peptide agonists galnon and galmic. AR-M1896 binds to GalR2 with low nanomolar affinity (IC50: 1.76 nM), while galnon and galmic bind with micromolar affinity (Ki: 34.1 μM and negligible, respectively). Furthermore, galnon is non-selective (GalR1 Ki: 11.7 μM) and galmic is GalR1-selective (Ki: 34.2 μM) [1][2].

GPCR Agonist potency Drug discovery Non-peptide agonists

High-Value Application Scenarios for AR-M1896 in Academic and Pharmaceutical Research


Dissecting the Opposing Roles of Galanin Receptor Subtypes in Pain Signaling

Based on its ability to induce pronociception without the confounding antiallodynic effects of GalR1 activation, AR-M1896 is the definitive tool for in vivo studies exploring the role of GalR2 in pain facilitation and chronic pain development [1]. Its use is mandatory for generating interpretable data in animal models of neuropathy or inflammation where galanin is upregulated.

Investigating GalR2-Specific Mechanisms in Mood Disorders and Antidepressant Action

The compound's selective activation of GalR2 in key mood-regulating nuclei, such as the dorsal raphe, makes it essential for studying the galanin system's role in depression [1]. It enables researchers to map the pro-depressant versus antidepressant circuits controlled by GalR1 and GalR2, respectively, a task impossible with non-selective ligands.

In Vitro Modeling of GalR2-Mediated Neuroprotection Against Excitotoxicity and Amyloid Toxicity

AR-M1896 has demonstrated protective effects at nanomolar concentrations in primary hippocampal cell cultures challenged with glutamate [1] and in cholinergic cell lines exposed to beta-amyloid [2]. This makes it a critical reagent for cellular and molecular neuroscience studies focused on GalR2 as a potential therapeutic target in stroke and Alzheimer's disease, where clear differentiation from GalR1 and GalR3 activity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-M1896

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.